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Compound of Interest

Compound Name: Famotidine Impurity A

Cat. No.: B601811 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for

Famotidine Amidine, a key impurity of the H2 receptor antagonist, Famotidine. Understanding

the spectral characteristics of this impurity is crucial for quality control, stability testing, and

regulatory compliance in the pharmaceutical industry. This document compiles available

quantitative data, details experimental protocols, and presents logical workflows for the

analysis of this compound.

Chemical Identity
Famotidine Amidine, also known as Famotidine Related Compound A, is chemically identified

as 3-[[[2-[(diaminomethylene)amino]thiazol-4-yl]methyl]sulfanyl]propanimidamide.[1] Key

identification numbers are provided in the table below.
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Identifier Value

IUPAC Name
3-[[[2-[(diaminomethylene)amino]thiazol-4-

yl]methyl]sulfanyl]propanimidamide[1]

Synonyms
Famotidine Amidine, Famotidine Related

Compound A

CAS Number 124646-10-2 (free base)[1]

Molecular Formula C₈H₁₄N₆S₂

Molecular Weight 258.37 g/mol

Spectroscopic Data Summary
While complete, publicly available spectra are limited, the following tables summarize the key

quantitative spectroscopic data that has been reported for Famotidine Amidine (Impurity A).

This data is essential for the identification and quantification of this impurity in drug substances

and products.

Chromatographic Data
High-performance liquid chromatography (HPLC) and ultra-high-performance liquid

chromatography (UPLC) are primary methods for the separation and quantification of

Famotidine and its impurities.

Parameter Value Method Reference

Retention Time 4.77 min UPLC [2]

Relative Retention

Time
~1.6 HPLC

European

Pharmacopoeia

Mass Spectrometry Data
Mass spectrometry provides critical information for the structural elucidation of impurities. While

a complete mass spectrum for Famotidine Amidine is not readily available in the public domain,

a patent for a related new famotidine impurity provides some fragmentation data that may be
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useful for comparison. It is important to note that this data is not definitively for Famotidine

Amidine.

Ion Mode m/z Values of Fragments

Positive Ion Mode 106, 155, 189, 238, 426

Negative Ion Mode 187, 236, 333, 424

Nuclear Magnetic Resonance (NMR) Spectroscopy Data
NMR spectroscopy is a powerful tool for the definitive structural confirmation of organic

molecules. Specific ¹H and ¹³C NMR data for Famotidine Amidine are not widely published.

However, a patent describing a new famotidine impurity reports the following characteristic ¹H-

NMR peaks, which may offer some guidance.

Chemical Shift (ppm) Description

2.4 - 2.8 One or more peaks

3.68 Peak

5.64 - 5.68 One or more peaks

6.254 Peak

6.83 Peak

7.2 - 7.8 One or more peaks

9.45 Peak

Infrared (IR) Spectroscopy Data
Specific IR absorption bands for Famotidine Amidine are not detailed in publicly accessible

literature. However, analysis would be expected to show characteristic peaks for N-H, C=N, C-

N, and C-S functional groups present in the molecule. For comparative purposes, the IR

spectrum of the parent drug, Famotidine, shows characteristic bands at approximately 3505,

3399, and 3376 cm⁻¹ corresponding to –NH stretching.[3]
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Experimental Protocols
Detailed experimental protocols for the spectroscopic analysis of Famotidine Amidine are not

available in a single comprehensive source. The following sections provide a generalized

workflow and key parameters based on published methods for the analysis of Famotidine and

its impurities.

UPLC Method for Quantification
A validated UPLC method has been reported for the simultaneous quantification of Famotidine

and its impurities, including Impurity A.[2]

UPLC workflow for the analysis of Famotidine Amidine.

General Protocol for Mass Spectrometry (LC-MS/MS)
For structural elucidation, a liquid chromatography-tandem mass spectrometry (LC-MS/MS)

method would be employed.
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Liquid Chromatography

Data Interpretation

Prepared Sample HPLC Separation Ionization Electrospray (ESI)
Positive and Negative Modes MS1 Full Scan

Collision Cell CID

MS2 Product Ion Scan

Analyze Fragmentation
Pattern Propose Structure
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Detection of Unknown Peak
in Chromatogram

Isolation of Impurity
(e.g., Preparative HPLC)

Mass Spectrometry
(Molecular Weight and Formula)

NMR Spectroscopy
(Definitive Structure)

IR Spectroscopy
(Functional Groups)

Structure Elucidation

Synthesis and/or Procurement
of Reference Standard

Analytical Method Validation
(Specificity, Linearity, Accuracy, etc.)

Routine Quality Control

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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